molecular formula C10H15NO3 B13591391 4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol

4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol

Katalognummer: B13591391
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: OYJJUQHXSRTEHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is an organic compound that features a phenolic structure with an amino and hydroxypropyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the nucleophilic substitution of a precursor compound. One common method is the reaction of 2-methoxyphenol with an appropriate amino alcohol under controlled conditions. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization, distillation, and chromatography techniques to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenolic compounds.

    Substitution: Alkylated or acylated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Amino-3-hydroxypropyl)phenol: Similar structure but lacks the methoxy group.

    2-Amino-3-hydroxypropyl acetate: Contains an acetate group instead of a methoxy group.

    2-Amino-3-hydroxypropyl phosphonic acid: Contains a phosphonic acid group.

Uniqueness

4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to the presence of both the methoxy and amino-hydroxypropyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol

InChI

InChI=1S/C10H15NO3/c1-14-10-5-7(2-3-9(10)13)4-8(11)6-12/h2-3,5,8,12-13H,4,6,11H2,1H3

InChI-Schlüssel

OYJJUQHXSRTEHH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC(CO)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.